ラクトール

説明

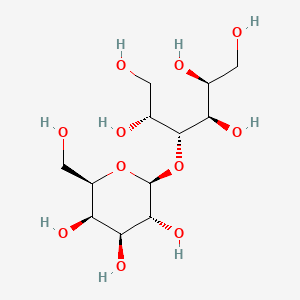

ラクトースは、乳糖から誘導された糖アルコールです。それはガラクトースとグルシトールからなる二糖類です。ラクトースは、様々な食品製品の低カロリー甘味料として、そして医療用途の緩下剤として一般的に使用されています。 スクロースの約30〜40%の甘さを持ち、安定性で知られており、ベーキングやその他の食品の準備に適しています .

製造方法

ラクトースは、乳糖の水素化によって合成されます。このプロセスには、水素ガスと触媒、通常はラネーニッケルを使用します。反応条件には、水素化プロセスを促進するために適切な温度と圧力を維持することが含まれます。工業生産方法は、効率と製品品質を向上させるために進化してきました。 例えば、高濃度温度と高圧条件を避けるために、水素化ホウ素カリウムを還元剤として使用することができます .

作用機序

ラクトースは、主に浸透圧性緩下剤として作用します。それは小腸に高浸透圧環境を作り出し、水を消化管に引き込みます。水分の増加により、便が緩み、排便が促進されます。 さらに、ラクトースの結腸内細菌による発酵は、短鎖脂肪酸を生成し、蠕動運動をさらに促進し、便量を増やします .

科学的研究の応用

Lactitol has a wide range of applications in scientific research and industry:

Food Industry: Used as a low-calorie sweetener in sugar-free candies, cookies, chocolate, and ice cream.

Medical Applications: Employed as an osmotic laxative to treat chronic idiopathic constipation and hepatic encephalopathy.

Prebiotic: Promotes colon health by serving as a substrate for beneficial bacteria in the gut.

Pharmaceuticals: Used as an excipient in various drug formulations.

生化学分析

Biochemical Properties

Lactitol is the primary product derived from the hydrogenation of lactose . The main method for lactitol production is catalytic hydrogenation from lactose, in which hydrogen reduction occurs at the carbonyl group of the glucose part .

Molecular Mechanism

The molecular mechanism of Lactitol involves the incorporation of a hydrogen ion into the carbonyl group of lactose .

準備方法

Lactitol is synthesized through the hydrogenation of lactose. The process involves the use of hydrogen gas and a catalyst, typically Raney nickel. The reaction conditions include maintaining a suitable temperature and pressure to facilitate the hydrogenation process. Industrial production methods have evolved to improve efficiency and product quality. For instance, potassium borohydride can be used as a reducing agent to avoid high-temperature and high-pressure conditions .

化学反応の分析

ラクトースは、次のような様々な化学反応を起こします。

水素化: 乳糖からの合成の主要な反応。

発酵: 結腸では、ラクトースはバクテリアによって発酵され、短鎖脂肪酸、乳酸、二酸化炭素や水素などのガスを生成します.

酸化と還元: ラクトースは酸化還元反応に関与することがありますが、これらの反応は通常の用途ではあまり一般的ではありません。

これらの反応で使用される一般的な試薬には、水素化用の水素ガスと発酵用の様々な細菌酵素が含まれます。これらの反応から生成される主な生成物は、ラクトース自体と上記の発酵副産物です。

科学研究への応用

ラクトースは、科学研究と産業において幅広い用途を持っています。

食品業界: シュガーフリーキャンディー、クッキー、チョコレート、アイスクリームなどの低カロリー甘味料として使用されます。

医療用途: 慢性的特発性便秘や肝性脳症の治療に浸透圧性緩下剤として使用されます。

プレバイオティクス: 腸内有益菌の基質として働き、結腸の健康を促進します.

医薬品: 様々な薬剤製剤の賦形剤として使用されます.

類似化合物との比較

ラクトースは、ソルビトール、マンニトール、キシリトールなどの他の糖アルコールと比較されることがよくあります。比較の要点をご紹介します。

ソルビトール: 甘味料や緩下剤としての用途は似ていますが、ラクトースは胃腸の不快感を引き起こす可能性が低いです。

マンニトール: 利尿剤として、そして医療用途で使用されますが、ラクトースに比べて甘味料として使用されることはあまりありません。

キシリトール: 歯の健康に良いことで知られており、シュガーフリーガムに使用されていますが、ラクトースはカロリーが低く、ベーキングにも安定しています

ラクトースの安定性や低カロリーなどの独自の特性は、様々な用途で好まれる選択肢となっています。

生物活性

Lactitol, a sugar alcohol derived from lactose, is primarily recognized for its prebiotic properties and its role in gastrointestinal health. This article explores the biological activity of lactitol, focusing on its effects on gut microbiota, its therapeutic applications, and relevant clinical studies.

Chemical Structure and Properties

Lactitol (4-beta-D-galactopyranosyl-D-glucitol) is a disaccharide alcohol that is poorly absorbed in the intestine, making it an effective osmotic laxative. It is not metabolized by human enzymes but can be fermented by intestinal bacteria, leading to the production of short-chain fatty acids (SCFAs) and lactic acid, which contribute to its biological effects.

Lactitol's primary mechanism involves modulating the gut microbiome and enhancing bowel movements. It acts by:

- Increasing Osmotic Pressure : Lactitol draws water into the colon, which softens stool and promotes bowel movements.

- Prebiotic Effects : It selectively stimulates the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus, while inhibiting pathogenic bacteria like Klebsiella pneumoniae .

- Reducing Ammonia Levels : Lactitol has been shown to lower ammonia concentrations in patients with hepatic encephalopathy, potentially improving cognitive function .

1. Treatment of Constipation

Numerous studies have evaluated lactitol's efficacy in treating constipation. A randomized controlled trial involving 172 patients demonstrated that lactitol significantly increased bowel movement frequency compared to placebo:

| Treatment Group | Change in Bowel Movement Frequency |

|---|---|

| Lactitol (10 g) | +3.0 BMs |

| Psyllium (3.5 g) | +2.9 BMs |

| Combination (Lactitol + Psyllium) | +3.1 BMs |

| Placebo | +3.7 BMs |

Although the differences were not statistically significant, lactitol showed comparable efficacy to psyllium .

2. Hepatic Encephalopathy

Lactitol is widely used in managing hepatic encephalopathy due to its ability to lower blood ammonia levels. A study comparing lactitol to lactulose found that lactitol was better tolerated and had similar efficacy in reducing portal-systemic encephalopathy indexes . The following table summarizes key findings:

| Parameter | Lactitol Group | Lactulose Group |

|---|---|---|

| Portal-Systemic Encephalopathy Index (Pre-treatment) | 0.27 ± 0.06 | 0.29 ± 0.08 |

| Portal-Systemic Encephalopathy Index (Post-treatment) | 0.16 ± 0.08 | 0.21 ± 0.08 |

Case Study 1: Modulation of Gut Microbiome

A study involving cirrhotic patients revealed that lactitol supplementation for four weeks resulted in significant changes in gut microbiota composition, including an increase in beneficial bacteria and a decrease in pathogenic strains . The study reported:

- Increased levels of Bifidobacterium longum and Lactobacillus salivarius.

- Decreased levels of Klebsiella pneumoniae and associated antibiotic-resistant genes.

Case Study 2: Efficacy in Elderly Patients

In a nonrandomized crossover study with elderly patients, lactitol was found to improve stool frequency more effectively than stimulant laxatives, with a higher physician-rated efficacy noted . Participants reported fewer side effects compared to traditional laxatives.

Safety and Tolerability

Lactitol is generally well-tolerated; however, some patients may experience mild gastrointestinal side effects such as flatulence or bloating . Serious adverse events are rare, with most studies reporting high compliance rates among participants.

特性

IUPAC Name |

(2S,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHSOMBJVWLPSR-JVCRWLNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O11 | |

| Record name | LACTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044247 | |

| Record name | Lactitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline powder or colourless solution. Crystalline products occur in anhydrous, monohydrate and dihydrate forms. Nickel is used as a catalyst., Solid | |

| Record name | LACTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Lactitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water, Soluble in dimethyl sulfoxide, N,N-dimethylformamide; slightly soluble in ether, In ethanol, 0.75 g/100 g solution of the monohydrate at 20 °C, In water, 57.2 g/100 g at 20 °C. ... With increasing temperature the solubility rises considerably, 667 mg/mL at 25 °C | |

| Record name | LACTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Lactitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7970 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lactitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Lactitol is an osmotic laxative - it exerts its pharmacologic effect by creating a hyperosmotic environment within the small intestine. The osmotic effect generated by lactitol draws water into the small intestine, which loosens stools and ultimately facilitates bowel movements., Lactitol, an unabsorbed sugar with defined laxative threshold and superior taste properties has been suggested as an alternative to lactulose in the treatment of hepatic encephalopathy. In the present study /investigators/ compared the colonic metabolism of the two sugars using an in vitro fecal incubation system. Both sugars were readily metabolized by fecal bacteria producing volatile fatty acids and the metabolism was inhibited by neomycin. The effect of lactitol and lactulose on terminal ileal and colonic pH was monitored in six normal subjects using a radiotelemetry technique. Both sugars significantly lowered right colonic pH (basal -6.51 +/- 0.48 vs lactitol -5.63 +/- 0.50; lactulose -5.18 +/- 0.82, p less than 0.05). The pH of rest of the colon and terminal ileum was unaffected. Neomycin given concurrently with lactulose abolished acidification of right colon. As lactitol and lactulose have similar effects within the colon, lactitol would appear to have a role in the treatment of hepatic encephalopathy. As neomycin antagonizes the effect of lactulose in the colon, its concurrent use may be less effective in the treatment of hepatic encephalopathy., ... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks. | |

| Record name | Lactitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lactitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7970 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from absolute ethanol | |

CAS No. |

585-86-4 | |

| Record name | Lactitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactitol [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lactitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lactitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-β-D-galactopyranosyl-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2B0WJF7ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lactitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7970 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lactitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146 °C, White, sweet, odorless, crystalline powder. Data for food grade: mp: 752 °C; specific optical rotation: -13.5 to +15.0 deg at 25 °C/D. pH of 10% solution 4.5 to 8.5; 140 g will dissolves in 100 mL water at 25 °C /Lactitol dihydrate/, 95 - 98 °C | |

| Record name | Lactitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7970 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lactitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。